molecular formula C42H69NO15 B1680717 Rokitamycin CAS No. 74014-51-0

Rokitamycin

Cat. No.: B1680717
CAS No.: 74014-51-0
M. Wt: 828.0 g/mol
InChI Key: VYWWNRMSAPEJLS-MDWYKHENSA-N
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Description

Ricamycin is a member of the rifamycin family, a group of antibiotics known for their potent antibacterial properties. These compounds are derived from the bacterium Amycolatopsis rifamycinica and are particularly effective against mycobacteria. Ricamycin, like other rifamycins, is used to treat various bacterial infections, including tuberculosis, leprosy, and infections caused by Mycobacterium avium complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ricamycin typically involves the fermentation of Amycolatopsis rifamycinica. The primary compound, rifamycin B, is produced through this fermentation process. Rifamycin B is then chemically modified to produce ricamycin. The modification involves the oxidation and hydrolysis of rifamycin B to form rifamycin S, which is further processed to yield ricamycin .

Industrial Production Methods: In industrial settings, the production of ricamycin is optimized through continuous flow synthesis. This method involves the use of microreactors to enhance reaction efficiency and yield. The process starts with rifamycin S and tert-butylamine, followed by a series of reaction steps and purification processes to obtain ricamycin with a high overall yield .

Chemical Reactions Analysis

Types of Reactions: Ricamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its modification and activation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include rifamycin S, rifamycin SV, and ultimately ricamycin. Each of these intermediates plays a crucial role in the overall synthesis of ricamycin .

Scientific Research Applications

Ricamycin has a wide range of applications in scientific research:

Mechanism of Action

Ricamycin exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds strongly to the DNA-dependent RNA polymerase of prokaryotes, preventing the transcription of RNA from DNA. This inhibition effectively halts bacterial growth and replication. The primary molecular target of ricamycin is the beta-subunit of the bacterial RNA polymerase .

Comparison with Similar Compounds

    Rifampicin: Another member of the rifamycin family, used primarily to treat tuberculosis.

    Rifabutin: Used to treat Mycobacterium avium complex infections.

    Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.

    Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.

Uniqueness of Ricamycin: Ricamycin is unique due to its specific modifications that enhance its antibacterial properties and its effectiveness against a broader range of bacterial infections. Its synthesis involves distinct chemical reactions that differentiate it from other rifamycins, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWWNRMSAPEJLS-MDWYKHENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023521
Record name Propionylleucomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74014-51-0
Record name Rokitamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74014-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rokitamycin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rokitamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propionylleucomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROKITAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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